molecular formula C19H12BrN3O4 B5032718 (E)-3-(5-bromo-2-prop-2-ynoxyphenyl)-2-cyano-N-(3-nitrophenyl)prop-2-enamide

(E)-3-(5-bromo-2-prop-2-ynoxyphenyl)-2-cyano-N-(3-nitrophenyl)prop-2-enamide

Cat. No.: B5032718
M. Wt: 426.2 g/mol
InChI Key: QKSHTKBLMIENSX-NTEUORMPSA-N
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Description

(E)-3-(5-bromo-2-prop-2-ynoxyphenyl)-2-cyano-N-(3-nitrophenyl)prop-2-enamide is a synthetic organic compound that belongs to the class of enaminonitriles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(5-bromo-2-prop-2-ynoxyphenyl)-2-cyano-N-(3-nitrophenyl)prop-2-enamide typically involves multi-step organic reactions. A common synthetic route might include:

    Bromination: Introduction of a bromine atom to the phenyl ring.

    Alkyne Addition: Addition of a prop-2-ynoxy group to the brominated phenyl ring.

    Nitrile Formation: Introduction of a cyano group to the prop-2-enamide backbone.

    Amidation: Formation of the amide bond with the nitrophenyl group.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(5-bromo-2-prop-2-ynoxyphenyl)-2-cyano-N-(3-nitrophenyl)prop-2-enamide can undergo various types of chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of nitro groups to amines.

    Substitution: Halogen substitution reactions.

    Addition: Addition reactions involving the alkyne group.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Nucleophiles: Such as sodium azide or thiols for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative.

Scientific Research Applications

Chemistry

In chemistry, (E)-3-(5-bromo-2-prop-2-ynoxyphenyl)-2-cyano-N-(3-nitrophenyl)prop-2-enamide can be used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

Biology and Medicine

In biology and medicine, compounds with similar structures have been investigated for their potential as pharmaceuticals. They may exhibit biological activities such as anti-inflammatory, antimicrobial, or anticancer properties.

Industry

In industry, such compounds can be used in the development of new materials, including polymers and advanced materials with specific properties.

Mechanism of Action

The mechanism of action of (E)-3-(5-bromo-2-prop-2-ynoxyphenyl)-2-cyano-N-(3-nitrophenyl)prop-2-enamide would depend on its specific application. For example, if it is used as a pharmaceutical, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other enaminonitriles and substituted phenyl derivatives. Examples include:

  • (E)-3-(4-bromo-2-prop-2-ynoxyphenyl)-2-cyano-N-(3-nitrophenyl)prop-2-enamide
  • (E)-3-(5-chloro-2-prop-2-ynoxyphenyl)-2-cyano-N-(3-nitrophenyl)prop-2-enamide

Uniqueness

The uniqueness of (E)-3-(5-bromo-2-prop-2-ynoxyphenyl)-2-cyano-N-(3-nitrophenyl)prop-2-enamide lies in its specific substitution pattern, which can influence its reactivity and potential applications. The presence of the bromine atom, alkyne group, and nitro group can lead to unique chemical properties and biological activities.

Properties

IUPAC Name

(E)-3-(5-bromo-2-prop-2-ynoxyphenyl)-2-cyano-N-(3-nitrophenyl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12BrN3O4/c1-2-8-27-18-7-6-15(20)10-13(18)9-14(12-21)19(24)22-16-4-3-5-17(11-16)23(25)26/h1,3-7,9-11H,8H2,(H,22,24)/b14-9+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKSHTKBLMIENSX-NTEUORMPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCOC1=C(C=C(C=C1)Br)C=C(C#N)C(=O)NC2=CC(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C#CCOC1=C(C=C(C=C1)Br)/C=C(\C#N)/C(=O)NC2=CC(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12BrN3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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